molecular formula C14H16N4O4S B2796099 methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034401-62-0

methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2796099
CAS No.: 2034401-62-0
M. Wt: 336.37
InChI Key: XBJCVYJGWWLNQF-UHFFFAOYSA-N
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Description

Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate is a synthetic compound characterized by its distinct chemical structure

Scientific Research Applications

Chemistry

Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate serves as a valuable compound in organic synthesis, offering a versatile scaffold for the development of new molecules.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, with studies investigating its interaction with various biological targets.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound demonstrates significant biological activity in preliminary studies.

Industry

In the industrial sector, its chemical stability and reactivity make it a candidate for use in the synthesis of specialty chemicals and materials.

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been found to act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Safety and Hazards

The safety and hazards associated with similar compounds can be determined from their Material Safety Data Sheets (MSDS). For instance, some compounds may be harmful if swallowed, cause skin irritation, eye irritation, or respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could potentially lead to the design of new synthetic platforms with significance in combinatorial and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate typically involves multi-step chemical reactions, starting with the preparation of intermediate compounds. The synthesis process includes:

  • Formation of the pyrazolo[1,5-a]pyrazine core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the sulfonyl group: : This step involves the sulfonylation of the aromatic ring, typically using sulfonyl chlorides or similar reagents.

  • Carbamate formation: : The final step involves the coupling of the intermediate with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

On an industrial scale, the production of this compound would be optimized for efficiency and cost-effectiveness. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under appropriate conditions, the compound may undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions could yield the corresponding sulfonamide or other reduced forms.

  • Substitution: : Various substitution reactions can occur on the phenyl ring, influenced by the presence of the sulfonyl and carbamate groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but might include sulfone derivatives, sulfonamides, and various substituted phenyl carbamates.

Comparison with Similar Compounds

When compared to other sulfonyl phenyl carbamates, methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate stands out due to its unique pyrazolo[1,5-a]pyrazine core structure. Similar compounds might include:

  • Methyl phenyl carbamate: : Lacks the pyrazolo[1,5-a]pyrazine core.

  • Sulfonyl phenyl carbamates: : Various derivatives with different substituents on the phenyl ring.

  • Pyrazolo[1,5-a]pyrazine derivatives: : Compounds with similar core structures but different functional groups.

Properties

IUPAC Name

methyl N-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)16-11-2-4-13(5-3-11)23(20,21)17-8-9-18-12(10-17)6-7-15-18/h2-7H,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJCVYJGWWLNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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